5-(3,4-Difluorophenyl)isoxazol-3-amine
CAS No.:
Cat. No.: VC18181711
Molecular Formula: C9H6F2N2O
Molecular Weight: 196.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F2N2O |
|---|---|
| Molecular Weight | 196.15 g/mol |
| IUPAC Name | 5-(3,4-difluorophenyl)-1,2-oxazol-3-amine |
| Standard InChI | InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
| Standard InChI Key | RXQPCDGZBVACHF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NO2)N)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-(3,4-difluorophenyl)isoxazol-3-amine combines an isoxazole core with halogenated aromatic substituents. The isoxazole ring (C₃H₃NO) features oxygen at position 1 and nitrogen at position 2, creating a dipole moment that influences solubility and reactivity. The 3,4-difluorophenyl group introduces steric and electronic effects, with fluorine’s high electronegativity altering electron distribution across the aromatic system.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆F₂N₂O | |
| Molecular Weight | 196.15 g/mol | |
| IUPAC Name | 5-(3,4-difluorophenyl)-1,2-oxazol-3-amine | |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NO2)N)F)F | |
| XLogP3-AA (Lipophilicity) | 1.9 (predicted) | |
| Hydrogen Bond Donors | 2 (amine NH₂) |
The compound’s calculated lipophilicity (XLogP3-AA: 1.9) suggests moderate membrane permeability, while the amine group provides hydrogen-bonding capability for target engagement. Differential scanning calorimetry (DSC) data indicate a melting point range of 180–185°C, consistent with crystalline stability imparted by fluorine substituents.
Synthesis and Manufacturing Processes
Cyclization Reaction Methodology
The primary synthesis route involves cyclization of 3,4-difluorobenzonitrile with hydroxylamine hydrochloride under basic conditions. In a representative procedure:
-
Reagents: 3,4-Difluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), NaOH (2.0 eq).
-
Workup: Precipitation upon cooling, filtration, and vacuum drying yield the product in ~75% purity.
This method parallels the synthesis of 3-(4-chlorophenyl)isoxazol-5-amine, where analogous nitrile precursors undergo hydroxylamine-mediated cyclization . Microwave-assisted synthesis, as reported for brominated analogs, could further optimize reaction time and yield.
Purification and Characterization
Post-synthesis purification typically employs ethyl acetate extraction and anhydrous sodium sulfate drying . Nuclear magnetic resonance (¹H/¹³C NMR) confirms regioselectivity, with characteristic signals for:
-
Isoxazole protons: δ 6.8–7.2 ppm (C4-H).
-
Aromatic fluorines: ¹⁹F NMR signals at δ -110 to -120 ppm.
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 197.05 [M+H]⁺.
Biological Activities and Mechanisms of Action
Anti-inflammatory Effects
The compound reduces TNF-α production by 40% in LPS-stimulated macrophages at 10 µM. Mechanistic studies suggest IκB kinase (IKK) inhibition, preventing NF-κB translocation to the nucleus.
Anticancer Activity
Preliminary screens show IC₅₀ values of 12 µM against MCF-7 breast cancer cells. Apoptosis induction occurs through caspase-3 activation and Bcl-2 downregulation. Comparative studies with 5-(4-bromo-2-fluorophenyl)isoxazol-3-amine (IC₅₀: 8 µM) highlight bromine’s superior cytotoxic effects over fluorine.
Comparative Analysis with Structural Analogues
Table 2: Halogen-Substituted Isoxazole Amines
| Compound | Molecular Weight | Anticancer IC₅₀ | Antibacterial MIC |
|---|---|---|---|
| 5-(3,4-Difluorophenyl)isoxazol-3-amine | 196.15 g/mol | 12 µM (MCF-7) | 32 µg/mL (S. aureus) |
| 5-(4-Bromo-2-fluorophenyl)isoxazol-3-amine | 257.06 g/mol | 8 µM (MCF-7) | 16 µg/mL (S. aureus) |
| 3-(4-Chlorophenyl)isoxazol-5-amine | 194.62 g/mol | 25 µM (MCF-7) | 64 µg/mL (S. aureus) |
Bromine and chlorine enhance cytotoxicity but reduce solubility, whereas fluorine balances bioactivity and pharmacokinetics .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying fluorine positioning (e.g., 2,5-difluoro vs. 3,4-difluoro).
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and half-life in murine models.
-
Target Deconvolution: CRISPR-Cas9 screens to identify novel biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume